2'-Chloroacetophenone

Biocatalysis Chiral Synthesis Pharmaceutical Intermediates

2'-Chloroacetophenone (CAS 2142-68-9), also known as o-chloroacetophenone or 1-(2-chlorophenyl)ethanone, is an aromatic ketone characterized by a chloro substituent at the ortho position of the phenyl ring. This structural feature imparts specific physical properties, including a boiling point of 227-230°C, a density of approximately 1.19 g/mL, and a refractive index of ~1.544, and it is typically supplied as a clear liquid.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 2142-68-9
Cat. No. B1665101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloroacetophenone
CAS2142-68-9
SynonymsAI3-15920;  AI3 15920;  AI315920
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
InChIKeyZDOYHCIRUPHUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloroacetophenone (CAS 2142-68-9) for Industrial Biocatalysis and Organic Synthesis Procurement


2'-Chloroacetophenone (CAS 2142-68-9), also known as o-chloroacetophenone or 1-(2-chlorophenyl)ethanone, is an aromatic ketone characterized by a chloro substituent at the ortho position of the phenyl ring [1]. This structural feature imparts specific physical properties, including a boiling point of 227-230°C, a density of approximately 1.19 g/mL, and a refractive index of ~1.544, and it is typically supplied as a clear liquid . The compound serves primarily as a key intermediate in the synthesis of pharmaceuticals, such as the bronchodilator clorprenaline, and is a widely used model substrate in asymmetric bioreduction studies due to its well-defined and quantifiable stereoselective conversion to chiral alcohols [2][3].

Why 2'-Chloroacetophenone (CAS 2142-68-9) is Not Interchangeable with Other Chloroacetophenone Isomers


The specific substitution pattern of 2'-chloroacetophenone (ortho-chloro) results in distinct steric and electronic properties that fundamentally alter its reactivity compared to other regioisomers like 3'- or 4'-chloroacetophenone. This is not a matter of simple functional group presence; quantitative studies unequivocally demonstrate that these positional isomers exhibit significantly different reduction activities with the same biocatalyst . In the context of enzymatic asymmetric reduction, the enzyme's active site geometry discriminates between substrates based on their three-dimensional structure, leading to large variations in reaction rate, yield, and enantioselectivity [1]. Therefore, substituting 2'-chloroacetophenone with a cheaper or more readily available analog, such as 4'-chloroacetophenone, without process re-validation will likely result in failed reactions, sub-optimal yields, and the production of an incorrect enantiomer, directly compromising downstream pharmaceutical synthesis.

Quantitative Differentiation of 2'-Chloroacetophenone (CAS 2142-68-9) Against Key Analogs: A Procurement Evidence Guide


Stereoselective Bioreduction: Achieving >99% Yield and >99% ee for (R)-2'-Chloro-1-phenylethanol

In a direct comparison of chloroacetophenone isomers using Saccharomyces cerevisiae B5, 2'-chloroacetophenone is the optimal substrate for achieving high yield and enantiomeric excess (ee). Under optimized bioconversion conditions (pH 8.0, 25 °C, 24 h, 5% v/v ethanol co-substrate), the reduction of 2'-chloroacetophenone achieves a yield of >99% and an ee of >99% for the (R)-2'-chloro-1-phenylethanol product [1][2]. In contrast, the same biocatalyst with 4'-chloroacetophenone under identical conditions results in significantly lower yields and ee, demonstrating that the ortho-chloro substitution is crucial for the enzyme's activity and selectivity .

Biocatalysis Chiral Synthesis Pharmaceutical Intermediates

Relative Substrate Activity Ranking with Saccharomyces cerevisiae B5 Biocatalyst

A study screening four yeast strains for chloroacetophenone reduction activity established a definitive substrate preference ranking for Saccharomyces cerevisiae B5: 2'-chloroacetophenone > 2-chloromethylacetophenone > 4'-chloroacetophenone > 3'-chloroacetophenone > acetophenone . This direct head-to-head comparison quantifies that the ortho-chloro analog is the most readily reduced substrate among this class of compounds by this specific, industrially-relevant biocatalyst.

Enzyme Kinetics Substrate Specificity Bioreduction

Photoreaction Yield in Synthesis of Naphthalenone Derivatives

The photoreaction of 2-chloroacetophenone with olefins in the presence of silver trifluoromethanesulfonate (AgOTf) under UV irradiation is reported to afford naphthalenone derivatives with high regio- and stereoselectivity and chemical yields [1]. This class of reaction is specific to the α-chloro ketone functional group, which allows for a unique metal-catalyzed coupling pathway. In contrast, simple acetophenones lacking the α-chloro substituent do not participate in this transformation, and other chloroacetophenone isomers may yield different regioisomeric products due to steric and electronic effects [2].

Photochemistry Metal Catalysis Synthetic Yield

In Vivo Aldehyde Dehydrogenase (ALDH) Inhibition and Norepinephrine Metabolism Alteration

An in vivo study in rabbits demonstrated that pretreatment with 2-chloroacetophenone at a dose of 300 mg/kg results in a quantifiable shift in norepinephrine catabolism [1]. Specifically, it caused an inhibition of the formation of phenolic acids (notably dihydroxymandelic acid) and a corresponding stimulation in the formation of phenolic glycols in brain tissue. This effect was attributed to the inhibition of the enzyme aldehyde dehydrogenase (ALDH), and the interaction was shown to be prevented by glutathione and reversed by sulfhydryl reagents, indicating a covalent modification of the enzyme's active site thiol groups [1]. Unsubstituted acetophenone lacks this specific enzyme inhibitory activity.

Enzyme Inhibition In Vivo Pharmacology Biochemical Pathways

Validated Application Scenarios for Procuring 2'-Chloroacetophenone (CAS 2142-68-9)


Industrial-Scale Synthesis of (R)-Clorprenaline via Asymmetric Bioreduction

2'-Chloroacetophenone is the essential and non-substitutable starting material for the industrial production of (R)-clorprenaline, a β2-adrenergic receptor agonist used as a bronchodilator. The established manufacturing process relies on the highly efficient and stereoselective reduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5 to yield (R)-2'-chloro-1-phenylethanol, a key chiral intermediate, with >99% yield and >99% enantiomeric excess [1][2]. Using any other chloroacetophenone isomer will result in a different chiral alcohol, which cannot be used to synthesize the active (R)-enantiomer of clorprenaline, thereby halting production.

Model Substrate for Developing and Benchmarking New Biocatalytic Reduction Systems

Due to its well-characterized and highly selective reactivity with S. cerevisiae B5, 2'-chloroacetophenone serves as a gold-standard model substrate for investigating and benchmarking novel whole-cell or enzymatic reduction systems . Researchers can use the quantitative data (e.g., achieving >99% yield and ee) as a performance benchmark when testing new biocatalysts, reaction media (e.g., deep eutectic solvents, biphasic systems), or process intensification methods (e.g., continuous flow). Its established reactivity profile allows for direct, quantifiable comparison of new methodologies against a known standard.

Precursor for Photochemical Synthesis of Complex Naphthalenone Scaffolds

2'-Chloroacetophenone is a specific and required precursor for a photochemical method to synthesize naphthalenone derivatives. The reaction, catalyzed by silver triflate under UV light, enables the coupling of 2-chloroacetophenone with various olefins to yield these complex polycyclic structures with high regio- and stereoselectivity [3]. This synthetic route is inaccessible using other acetophenone analogs, making 2'-chloroacetophenone the sole viable starting material for this particular synthetic strategy.

Investigating Aldehyde Dehydrogenase (ALDH) Inhibition and Neurotransmitter Metabolism

In biochemical pharmacology research, 2'-chloroacetophenone is a specific chemical tool for inhibiting aldehyde dehydrogenase (ALDH) in vitro and in vivo [4]. At a known dose of 300 mg/kg in rabbits, it predictably alters norepinephrine metabolism, providing a quantifiable means to study the role of ALDH in neurotransmitter catabolism and the effects of its inhibition [4]. This specific biochemical activity is not observed with other common acetophenone derivatives, making 2'-chloroacetophenone an irreplaceable reagent for this line of investigation.

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